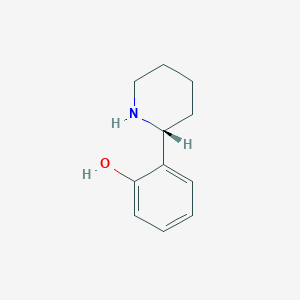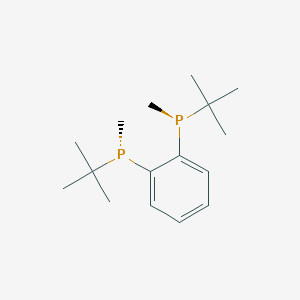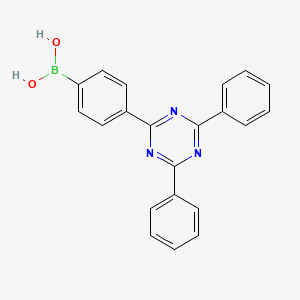![molecular formula C15H18N2O B1518149 Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine CAS No. 1153032-83-7](/img/structure/B1518149.png)
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine
Overview
Description
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine is a chemical compound with the CAS Number: 1153032-83-7 . It has a molecular weight of 242.32 . The IUPAC name for this compound is N-[(4-methoxyphenyl)(3-pyridinyl)methyl]ethanamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methodologies for the synthesis of substituted pyridines via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O/c1-3-17-15(13-5-4-10-16-11-13)12-6-8-14(18-2)9-7-12/h4-11,15,17H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Kinetics and Mechanism of Pyridinolysis
The study by Castro et al. explores the kinetics and mechanism of the pyridinolysis of alkyl aryl thionocarbonates, involving ethyl and methyl groups with nitrophenyl and dinitrophenyl thionocarbonates in the presence of various pyridines. This reaction is significant for understanding the interactions between pyridines and thionocarbonates, providing insights into reaction mechanisms that could be applicable to the structurally related ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine. The findings indicate a complex reaction pathway involving zwitterionic tetrahedral intermediates and rate-determining steps that depend on the pKa of the reacting species (Castro, E., Cubillos, M., Santos, J. G., & Téllez, J., 1997).
Catalytic Applications in Polymer Solar Cells
Lv et al. discuss the use of amine-based fullerene derivatives as acceptors and cathode interfacial materials in polymer solar cells, showcasing the potential of amine compounds for enhancing electron mobility and power conversion efficiency in solar cell applications. This research illustrates the utility of amine derivatives, similar in structure to this compound, in developing more efficient energy conversion materials (Lv, M., Lei, M., Zhu, J., Hirai, T., & Chen, X., 2014).
Synthesis of Thiazoles and Antimicrobial Activity
Wardkhan et al. report on the synthesis of thiazoles and their fused derivatives, demonstrating the antimicrobial activities of these compounds. The study includes reactions involving ethoxy carbonyl methylene thiazol-4-one and various amines, highlighting the relevance of this compound analogs in synthesizing compounds with potential antimicrobial properties (Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S., 2008).
Ethylene Oligomerization Studies
Nyamato et al. focus on (imino)pyridine palladium(II) complexes as selective catalysts for ethylene dimerization, illustrating the potential of pyridine and amine derivatives in catalysis. This research underscores the importance of structurally related compounds, such as this compound, in the development of new catalytic materials for industrial processes (Nyamato, G. S., Ojwach, S., & Akerman, M., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-methoxyphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-17-15(13-5-4-10-16-11-13)12-6-8-14(18-2)9-7-12/h4-11,15,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDFZKZUPPGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)OC)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)

